molecular formula C14H8N4O5S B14380791 3-(4-Nitrophenyl)-5-[(4-nitrophenyl)sulfanyl]-1,2,4-oxadiazole CAS No. 89333-93-7

3-(4-Nitrophenyl)-5-[(4-nitrophenyl)sulfanyl]-1,2,4-oxadiazole

Cat. No.: B14380791
CAS No.: 89333-93-7
M. Wt: 344.30 g/mol
InChI Key: WHBZBBQPHDROCO-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-5-[(4-nitrophenyl)sulfanyl]-1,2,4-oxadiazole is a chemical compound known for its unique structure and properties. It contains both nitrophenyl and sulfanyl groups attached to an oxadiazole ring, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenyl)-5-[(4-nitrophenyl)sulfanyl]-1,2,4-oxadiazole typically involves the reaction of 4-nitrophenyl hydrazine with carbon disulfide, followed by cyclization with an appropriate oxidizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-5-[(4-nitrophenyl)sulfanyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Nitrophenyl)-5-[(4-nitrophenyl)sulfanyl]-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-5-[(4-nitrophenyl)sulfanyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with biological molecules. These interactions can lead to the modulation of enzymatic activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Nitrophenyl)-5-[(4-nitrophenyl)sulfanyl]-1,2,4-oxadiazole is unique due to the presence of both nitrophenyl and sulfanyl groups attached to an oxadiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

89333-93-7

Molecular Formula

C14H8N4O5S

Molecular Weight

344.30 g/mol

IUPAC Name

3-(4-nitrophenyl)-5-(4-nitrophenyl)sulfanyl-1,2,4-oxadiazole

InChI

InChI=1S/C14H8N4O5S/c19-17(20)10-3-1-9(2-4-10)13-15-14(23-16-13)24-12-7-5-11(6-8-12)18(21)22/h1-8H

InChI Key

WHBZBBQPHDROCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)SC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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